molecular formula C14H7ClF3N3O B11801711 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B11801711
M. Wt: 325.67 g/mol
InChI Key: ZWXMHMXSUGQWFT-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 3. The 3-position is occupied by a 2-(trifluoromethyl)phenyl group, while the 5-position bears a 2-chloropyridin-3-yl moiety. This structure combines electron-withdrawing groups (chloro and trifluoromethyl) with aromatic systems, likely enhancing metabolic stability and target binding affinity.

Properties

Molecular Formula

C14H7ClF3N3O

Molecular Weight

325.67 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H7ClF3N3O/c15-11-9(5-3-7-19-11)13-20-12(21-22-13)8-4-1-2-6-10(8)14(16,17)18/h1-7H

InChI Key

ZWXMHMXSUGQWFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amidoximes with Acyl Chlorides

The classical Tiemann-Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. For the target compound, this approach involves:

  • Synthesis of 2-chloropyridine-3-carboxamidoxime : Reacting 2-chloronicotinonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate .

  • Reaction with 2-(trifluoromethyl)benzoyl chloride : Treating the amidoxime with 2-(trifluoromethyl)benzoyl chloride in pyridine or tetrahydrofuran (THF) facilitates cyclization at 80–100°C for 6–12 hours .

Key Data :

ParameterValue
Yield45–60%
Reaction Time6–12 hours
PurificationColumn chromatography (hexane/ethyl acetate)

Advantages :

  • Straightforward two-step protocol.

  • Compatibility with electron-deficient aromatic groups .

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires harsh conditions for amidoxime formation .

Microwave-Assisted Heterocyclization

Microwave irradiation (MWI) enhances reaction efficiency by reducing time and improving yields. This method modifies the classical approach:

  • Amidoxime preparation : 2-chloronicotinonitrile reacts with hydroxylamine hydrochloride in the presence of MgO under MWI (150 W, 100°C, 15 minutes) .

  • Cyclization : The amidoxime and 2-(trifluoromethyl)benzoic acid are mixed with NH₄F/Al₂O₃ and irradiated (200 W, 120°C, 20 minutes) .

Key Data :

ParameterValue
Yield68–75%
Reaction Time35 minutes total
SolventSolvent-free

Advantages :

  • Rapid synthesis with reduced energy input.

  • Environmentally friendly due to minimal solvent use .

Limitations :

  • Specialized equipment required.

  • Sensitivity to substituent electronic effects .

Superbase-Mediated One-Pot Synthesis

A novel one-pot method using NaOH/DMSO as a superbase enables direct coupling of amidoximes and esters:

  • Reaction setup : 2-chloropyridine-3-carboxamidoxime and methyl 2-(trifluoromethyl)benzoate are stirred in NaOH/DMSO at room temperature for 4–24 hours .

  • Workup : The mixture is acidified with HCl, and the product is isolated via filtration .

Key Data :

ParameterValue
Yield50–70%
Reaction Time4–24 hours
ScalabilityUp to 50 g demonstrated

Advantages :

  • Eliminates intermediate isolation.

  • Tolerates bulky substituents .

Limitations :

  • Variable yields depending on ester reactivity.

  • Prolonged reaction times for electron-rich esters .

Vilsmeier Reagent-Activated Cyclization

Activation of carboxylic acids with Vilsmeier reagent (POCl₃/DMF) enables direct cyclization with amidoximes:

  • Acid activation : 2-(trifluoromethyl)benzoic acid reacts with POCl₃/DMF at 0°C to form the acylating agent.

  • Cyclization : The activated acid is treated with 2-chloropyridine-3-carboxamidoxime in dichloromethane (DCM) at room temperature for 2 hours .

Key Data :

ParameterValue
Yield80–85%
Reaction Time3 hours total
ByproductMinimal phosphorous residues

Advantages :

  • High yields under mild conditions.

  • Broad functional group tolerance .

Limitations :

  • Requires careful handling of POCl₃.

  • Limited compatibility with hydroxyl-containing substrates .

Homocoupling of Chloroarylaldoximes

A recent one-pot method utilizes chloroarylaldoximes derived from aldehydes:

  • Chloroaldoxime synthesis : 2-chloropyridine-3-carbaldehyde reacts with N-chlorosuccinimide (NCS) in acetonitrile to form the chloroaldoxime .

  • Cyclization : Cs₂CO₃ promotes homocoupling in DMSO at 80°C for 12 hours, yielding the symmetric oxadiazole .

Key Data :

ParameterValue
Yield40–55%
Reaction Time15 hours total
ScopeLimited to arylaldehydes

Advantages :

  • Avoids pre-functionalized amidoximes.

  • Green chemistry metrics improved .

Limitations :

  • Low yields for heteroaromatic substrates.

  • Requires stoichiometric Cs₂CO₃ .

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Cyclocondensation45–606–12 hLowHigh
Microwave-Assisted68–7535 minModerateModerate
Superbase-Mediated50–704–24 hLowHigh
Vilsmeier Activation80–853 hHighModerate
Homocoupling40–5515 hModerateLow

Key Trends :

  • Vilsmeier activation offers the highest yields but involves hazardous reagents.

  • Microwave-assisted synthesis balances speed and efficiency for small-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridine Ring

The 2-chloropyridine moiety serves as a reactive site for nucleophilic substitution, enabling functionalization.

Reaction TypeConditionsProducts/ApplicationsReference
AminationPd-catalyzed coupling with aminesPyridylamine derivatives
AlkoxylationK₂CO₃, DMF, 80°CAlkoxy-substituted pyridines
Thioether formationNaSH, ethanol, refluxThioether-linked conjugates
  • Example : Reaction with primary amines under Buchwald-Hartwig conditions yields pyridylamine derivatives, enhancing solubility for pharmaceutical applications.

Cross-Coupling Reactions

The chloropyridine group participates in palladium- or copper-catalyzed cross-coupling reactions.

Reaction TypeCatalysts/ReagentsProductsReference
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives
Ullmann-typeCuI, 1,10-phenanthroline, DMFAryl- or alkyl-substituted analogs
  • Notable Application : Copper-catalyzed arylation with iodobenzene generates 2,5-disubstituted oxadiazoles for agrochemical intermediates .

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening under specific conditions.

Reaction TypeConditionsProductsReference
N-AlkylationAlkyl halides, K₂CO₃, DMFAlkylated oxadiazoles
Acid hydrolysisH₂SO₄, 100°CCarboxylic acid derivatives
CycloadditionDipolarophiles (e.g., alkynes)Fused heterocyclic systems
  • Mechanistic Insight : Hydrolysis under acidic conditions cleaves the oxadiazole ring to form a diamide intermediate, useful in prodrug design .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs electrophiles to meta positions, though steric hindrance limits reactivity.

Reaction TypeReagents/ConditionsProductsReference
NitrationHNO₃, H₂SO₄, 0°CNitro-substituted analogs
HalogenationCl₂, FeCl₃, CH₂Cl₂Di-/trihalogenated derivatives
  • Limitation : The trifluoromethyl group’s electron-withdrawing effect reduces reactivity, requiring harsh conditions for EAS .

Bioorthogonal Reactions

The oxadiazole core participates in click chemistry and bioisosteric replacements.

Reaction TypeApplicationsBiological TargetsReference
Huisgen cycloadditionPEGylation or bioconjugationAntibody-drug conjugates
Bioisosteric exchangeCarboxylic acid replacementEnhanced metabolic stability
  • Case Study : Substitution of carboxylic acids with oxadiazoles in HDAC inhibitors improves binding affinity .

Redox Reactions

Selective reduction of the oxadiazole ring is achievable under controlled conditions.

Reaction TypeReagentsProductsReference
Catalytic hydrogenationH₂, Pd/C, ethanolDiamine intermediates
LiAlH₄ reductionTHF, 0°CRing-opened thioamide derivatives
  • Note : Over-reduction may lead to decomposition, necessitating precise stoichiometry .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

  • Objective : To assess the cytotoxic effects on glioblastoma cell lines.
  • Methodology : Cytotoxic assays were performed to evaluate cell viability.
  • Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM against LN229 glioblastoma cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its efficacy suggests potential applications in treating infections caused by resistant strains.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were conducted.
  • Findings :
    • MIC against Staphylococcus aureus: 32 µg/mL
    • MIC against Escherichia coli: 64 µg/mL .

Structure-Activity Relationship (SAR)

The structure of 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole contributes significantly to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

In Silico Studies

Computational studies have been employed to predict the interaction of this compound with various proteins involved in cancer progression and microbial resistance. Molecular docking simulations have indicated favorable binding interactions with key targets, suggesting avenues for further development as a therapeutic agent .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerLN229 (glioblastoma)IC50 = 12 µM2025
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related 1,2,4-oxadiazole derivatives, their substituents, synthesis yields, and biological activities:

Compound Name / ID Substituents (Position 3) Substituents (Position 5) Key Properties/Activities Reference
Target Compound : 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 2-(Trifluoromethyl)phenyl 2-Chloropyridin-3-yl Hypothesized stability and bioactivity from electron-withdrawing groups.
3z () 3-(Trifluoromethyl)phenyl 1-(But-3-en-2-yl)piperidin-4-yl 99% yield; enantioselective synthesis; potential CNS activity due to piperidine moiety.
11 () 4-(Trifluoromethyl)phenyl Chloromethyl 48% yield; reactive chloromethyl group for further derivatization.
1d () 4-(Trifluoromethyl)phenyl 3-Chlorothiophen-2-yl Apoptosis inducer; IC50 values in cancer cell lines (e.g., T47D).
U7/U8 () 2-Fluoro-4-(5-(trifluoromethyl)-oxadiazol-3-yl)benzyl Pyrimidin-4-amine derivatives Broad-spectrum pesticidal activity (LC50: 3.57–4.22 mg/L); AChE inhibition.
75b () 4-(4-(Trifluoromethyl)phenoxy)phenyl 1H-Indol-5-yl Antibiotic activity; synthesized via Pd-catalyzed coupling.
26 () 4-(Trifluoromethyl)phenyl 1H-Indol-4-yl Purified via HPLC; potential anticancer activity.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group at the 3-position enhances lipophilicity and metabolic stability, as seen in compounds 3z , 11 , and 1d .
  • Heteroaromatic Moieties : Pyridine (target compound) and thiophene (1d ) at position 5 improve target engagement in cancer cells, while pyrimidin-4-amine (U7/U8 ) enhances pesticidal activity .
  • Bulkier Substituents : Piperidine (3z ) and indole (75b , 26 ) groups may influence pharmacokinetics by modulating solubility and membrane permeability .

Synthetic Yields and Challenges :

  • High-yield syntheses (e.g., 3z at 99%) are achievable via enantioselective catalysis, whereas chloromethyl derivatives (11 ) show lower yields (48%), likely due to side reactions .
  • Complex substituents (e.g., pyrimidin-4-amine in U7/U8 ) require multi-step protocols but offer potent bioactivity .

Biological Applications :

  • Anticancer Agents : 1d induces G1 arrest and apoptosis via TIP47 inhibition, while 75b and 26 target microbial or cancer pathways .
  • Pesticides : U7/U8 exhibit dual insecticidal/fungicidal action through AChE inhibition, with EC50 values comparable to commercial agents like azoxystrobin .

Structure-Activity Relationship (SAR) Trends:

  • Position 3 : Aryl groups with EWGs (e.g., trifluoromethyl) are critical for stability and target affinity.
  • Position 5 : Heterocycles (pyridine, thiophene) or functionalized aromatics (chloromethyl, indole) dictate specificity—chlorothiophene in 1d vs. pyrimidin-amine in U7/U8 .

Biological Activity

5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure

The molecular formula of 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is C14H7ClF3N3OC_{14}H_7ClF_3N_3O, with a molecular weight of 325.67 g/mol. Its structure includes a chloropyridine moiety and a trifluoromethyl phenyl group attached to the oxadiazole ring.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole core have demonstrated significant antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study by Dhumal et al. (2016), compounds with similar structures were shown to inhibit Mycobacterium bovis effectively .

CompoundActivityReference
5aAntibacterial against S. aureusDhumal et al. (2016)
5bAntifungal against Candida albicansParuch (2020)

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. For instance, compounds similar to 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole have shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against breast cancer cell lines .

CompoundCell LineIC50 (µM)Reference
5cMCF-712.5PMC8268636
5dHeLa15.0PMC9106569

Anti-inflammatory Activity

Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties. In vitro assays showed that these compounds can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages . The modulation of inflammatory pathways suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Desai et al. evaluated a series of pyridine-based oxadiazoles for their antimicrobial activity. The most effective compounds demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity in Cancer Cells : In another investigation, the cytotoxic effects of various oxadiazole derivatives were tested on multiple cancer cell lines, revealing that compounds with trifluoromethyl substitutions exhibited enhanced potency against tumor cells compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 5-(2-Chloropyridin-3-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted amidoximes with activated carboxylic acid derivatives. For example, reacting N-hydroxyimidamide intermediates (e.g., N-hydroxy-4-(trifluoromethyl)nicotinimidamide) with chloromethyl oxadiazole precursors under reflux conditions in solvents like ethanol or THF. Purification is achieved via flash column chromatography (SiO2, hexane/EtOAc gradients) or HPLC, with yields ranging from 47% to 99% depending on substituents .

Q. What spectroscopic and analytical techniques are used to confirm its structural identity?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., trifluoromethyl phenyl signals at δ 7.6–8.2 ppm) .
  • HRMS : For exact molecular weight confirmation (e.g., [M+H]+ ion matching theoretical mass) .
  • FTIR : To identify functional groups like C=N (oxadiazole ring, ~1600 cm⁻¹) and C-F (trifluoromethyl, ~1100–1200 cm⁻¹) .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer : Flash chromatography (SiO2, hexane/EtOAc gradients) is widely used for intermediate purification. Final compounds are often recrystallized from DCM/MeOH mixtures or purified via reverse-phase HPLC for >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?

  • Methodological Answer : Optimization strategies include:

  • Catalysts : Using Cs2CO3 or NaH to enhance cyclization efficiency .
  • Temperature : Maintaining 50–80°C to minimize side reactions (e.g., decomposition of trifluoromethyl groups) .
  • Solvent Choice : Polar aprotic solvents (e.g., DME) improve solubility of intermediates, while THF aids in regioselective oxadiazole formation .
  • Example: A 99% yield was achieved using DME at 50°C with Cs2CO3 .

Q. What structure-activity relationship (SAR) trends explain the biological activity of this compound?

  • Methodological Answer : SAR studies reveal:

  • 3-Position Substituents : Pyridyl groups (vs. phenyl) enhance apoptosis-inducing activity in cancer cell lines (e.g., T47D breast cancer) .
  • 5-Position Substituents : Electron-withdrawing groups (e.g., Cl, CF3) improve potency by stabilizing oxadiazole ring interactions with targets like TIP47 .
  • Key Finding : Compound 4l (5-chloropyridyl analog) showed in vivo efficacy in MX-1 tumor models due to enhanced target binding .

Q. How do researchers resolve contradictions in cell line-specific activity profiles?

  • Methodological Answer : Contradictions are addressed via:

  • Multi-Cell Line Screening : Profiling activity across diverse cell lines (e.g., breast vs. colorectal cancer) to identify selectivity patterns .
  • Mechanistic Studies : Photoaffinity labeling (e.g., using 1d derivatives) identified TIP47 as the molecular target, explaining selectivity in apoptosis induction .
  • Flow Cytometry : Cell cycle analysis (e.g., G1 arrest in T47D but not in other lines) clarifies differential responses .

Q. What in vitro and in vivo models are used to evaluate its pharmacological potential?

  • Methodological Answer :

  • In Vitro :
  • Caspase-3/7 activation assays to measure apoptosis .
  • MTT assays for IC50 determination in cancer cell lines (e.g., EC50 = 0.5–2 µM in T47D) .
  • In Vivo :
  • MX-1 xenograft models for antitumor efficacy (e.g., 4l reduced tumor volume by 60%) .
  • Pharmacokinetic profiling via LC-MS to assess bioavailability and metabolic stability .

Q. What are the challenges in scaling synthesis for preclinical studies?

  • Methodological Answer : Key challenges include:

  • Regioselectivity : Avoiding byproducts during cyclization by optimizing stoichiometry and reaction time .
  • Purification Scalability : Transitioning from flash chromatography to preparative HPLC for gram-scale batches .
  • Stability : Trifluoromethyl groups may hydrolyze under acidic conditions; thus, neutral pH and inert atmospheres are critical .

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